REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10].[C:16](O)(=[O:18])[CH3:17]>>[CH3:10][C:9]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:16]([CH3:17])=[O:18])=[CH:4][CH:3]=1)=[O:11]
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
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Details
|
with stirring (under argon)
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 500 mL, 3-neck flask fitted with mechanical stirrer, an inert gas inlet
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Type
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TEMPERATURE
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Details
|
topped reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the brown, clear solution was heated to 100°-110° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 16 hours
|
Duration
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16 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ~0° C. (ice-salt bath)
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
The pale-pink solid was dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)OC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mol | |
AMOUNT: MASS | 16.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |